molecular formula C6H11N3O B13100836 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one

2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one

Cat. No.: B13100836
M. Wt: 141.17 g/mol
InChI Key: QKSCIOXBYRZWEP-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a pyrimidine ring with an amino group at position 2, an ethyl group at position 3, and a keto group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:

    Aldehyde: (e.g., acetaldehyde)

    β-Keto ester: (e.g., ethyl acetoacetate)

  • Urea

The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures (around 80-100°C) for several hours. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding pyrimidinones.
  • Reduction : Reduction reactions can convert the keto group to a hydroxyl group.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
  • Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
  • Substitution : Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation : Formation of pyrimidinones.
  • Reduction : Formation of hydroxyl derivatives.
  • Substitution : Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Biology : Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine : Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
  • Industry : Used in the development of agrochemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyrimidin-4-one : Similar structure but lacks the ethyl group.
  • 2-Amino-4,6-dihydroxypyrimidine : Contains hydroxyl groups instead of a keto group.
  • 2-Amino-3-methyl-4,5-dihydropyrimidin-6-one : Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one is unique due to the presence of the ethyl group at position 3, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic properties and its interactions with biological targets.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-3-ethyl-4,5-dihydropyrimidin-6-one

InChI

InChI=1S/C6H11N3O/c1-2-9-4-3-5(10)8-6(9)7/h2-4H2,1H3,(H2,7,8,10)

InChI Key

QKSCIOXBYRZWEP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=O)N=C1N

Origin of Product

United States

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